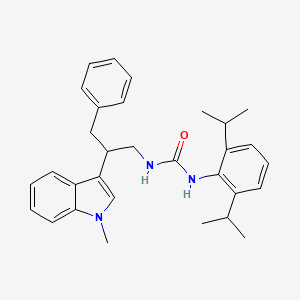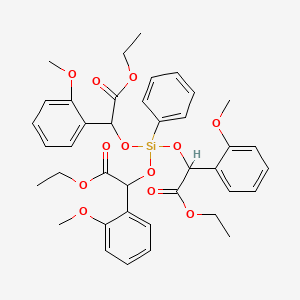
2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester is a complex organic compound with the molecular formula C39H44O12Si and a molecular weight of 732.857 g/mol . This compound is characterized by its unique structure, which includes a phenylsilylidyne core and three o-methoxyphenylacetic acid ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester typically involves multiple steps. One common method includes the reaction of phenylsilylidyne with 2-(o-methoxyphenyl)acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: A simpler compound with similar functional groups but lacking the phenylsilylidyne core.
Phenylsilylidyne derivatives: Compounds with similar core structures but different substituents, leading to varied chemical properties.
Uniqueness
The uniqueness of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester lies in its combination of the phenylsilylidyne core with three o-methoxyphenylacetic acid ester groups. This structure imparts distinctive chemical properties, making it valuable for specific research applications and differentiating it from other similar compounds .
Properties
CAS No. |
85912-48-7 |
|---|---|
Molecular Formula |
C39H44O12Si |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
ethyl 2-[bis[2-ethoxy-1-(2-methoxyphenyl)-2-oxoethoxy]-phenylsilyl]oxy-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C39H44O12Si/c1-7-46-37(40)34(28-21-13-16-24-31(28)43-4)49-52(27-19-11-10-12-20-27,50-35(38(41)47-8-2)29-22-14-17-25-32(29)44-5)51-36(39(42)48-9-3)30-23-15-18-26-33(30)45-6/h10-26,34-36H,7-9H2,1-6H3 |
InChI Key |
PERGYFARESGNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1OC)O[Si](C2=CC=CC=C2)(OC(C3=CC=CC=C3OC)C(=O)OCC)OC(C4=CC=CC=C4OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


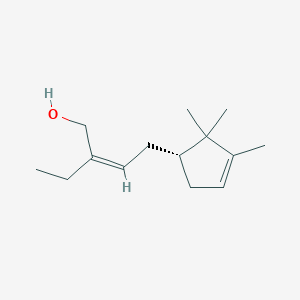

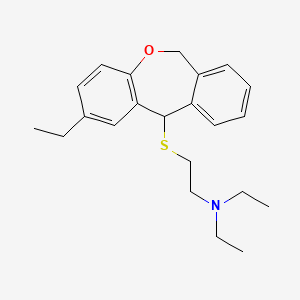
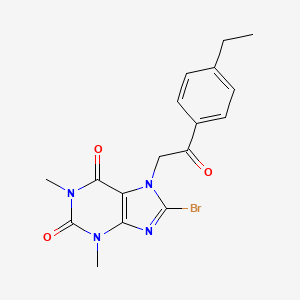
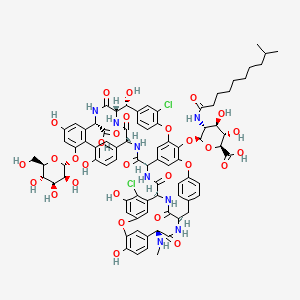
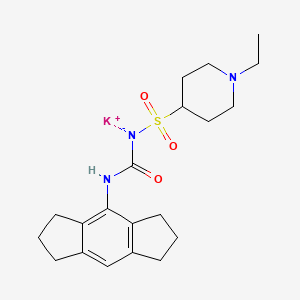
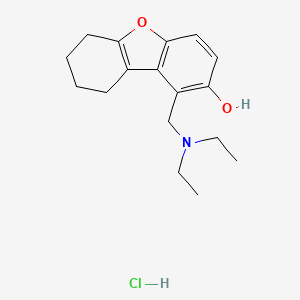
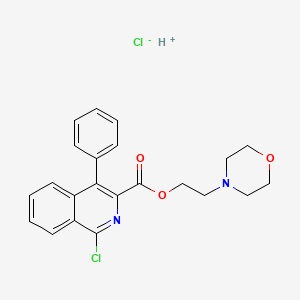

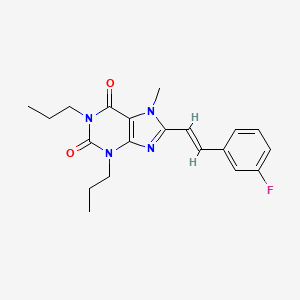

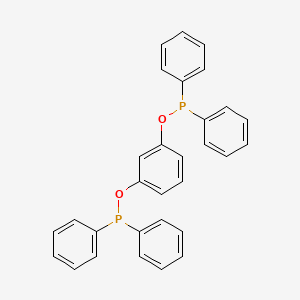
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
